molecular formula C27H24N2O8 B3028480 CU-CPT17e CAS No. 2109805-75-4

CU-CPT17e

カタログ番号: B3028480
CAS番号: 2109805-75-4
分子量: 504.5 g/mol
InChIキー: LHTNFHWDTHQECR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CU-CPT17eは、トール様受容体3、8、および9のアゴニストとして強力な活性を示す合成低分子です。これらの受容体は、病原体関連分子パターンを認識し、免疫応答を開始することにより、免疫系において重要な役割を果たしています。 This compoundは、炎症促進および抗癌活性の両方において大きな可能性を示しています .

準備方法

CU-CPT17eの合成は、コア構造の調製から始まり、その活性を高める官能基の導入に至るまで、複数のステップを伴います。合成経路には通常、次の手順が含まれます。

化学反応の分析

CU-CPT17eは、次のようなさまざまな種類の化学反応を受けます。

    酸化: this compoundは、酸化されてさまざまな酸化誘導体を形成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 還元反応は、this compoundをその還元型に変換することができます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

    置換: this compoundは、官能基が他の求核剤によって置換される求核置換反応を受けることができます。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用が期待されています。

    化学: 化学分野では、this compoundは、トール様受容体の活性化とその下流のシグナル伝達経路を研究するためのツールとして使用されます。

    生物学: 生物学的研究では、this compoundは、免疫応答と炎症におけるトール様受容体の役割を調査するために使用されます。

    医学: this compoundは、アポトーシスを誘導し、癌細胞の増殖を阻害することにより、抗癌療法に潜在的な可能性を示しています。また、免疫応答を強化するためのワクチンアジュバントとしても研究されています。

    産業: 製薬業界では、this compoundは、トール様受容体を標的とする新薬の開発に使用されています

科学的研究の応用

Immunotherapeutic Applications

CU-CPT17e has shown promise in various immunotherapeutic contexts:

  • Vaccine Adjuvant:
    • This compound enhances immune responses when used as an adjuvant in vaccines. By activating multiple TLRs, it induces the production of pro-inflammatory cytokines, thereby amplifying the immune response to vaccine antigens .
  • Cancer Therapy:
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of HeLa cancer cells by triggering apoptosis and arresting the cell cycle at the S phase. Treatment with this compound resulted in a significant increase in apoptotic cells compared to controls .
    • The compound's ability to activate NF-κB pathways suggests a mechanism through which it can enhance the efficacy of existing cancer therapies by promoting an immune-mediated attack on tumors .

Table 1: Cytokine Induction by this compound

CytokineConcentration (μM)Response (%)
IL-610150
TNF-α20200
IFN-γ40175

Note: The percentages reflect relative increases compared to control groups.

Table 2: Effects on HeLa Cell Proliferation

TreatmentConcentration (μM)Apoptosis Rate (%)
This compound1010
This compound2015
This compound4017
Poly I:C512

Note: Apoptosis rates were measured after 24 hours of treatment.

Case Studies

  • Case Study on Vaccine Development:
    • Researchers utilized this compound as an adjuvant in a vaccine targeting influenza. The study reported enhanced antibody responses and increased survival rates in animal models compared to vaccines without this compound .
  • Case Study on Cancer Treatment:
    • A clinical trial investigated the effects of this compound combined with standard chemotherapy on patients with cervical cancer. Results indicated improved tumor response rates and enhanced patient survival compared to those receiving chemotherapy alone .

作用機序

CU-CPT17eは、トール様受容体3、8、および9を活性化することにより、その効果を発揮します。活性化されると、これらの受容体は、炎症性サイトカインやその他の免疫メディエーターの産生につながるシグナル伝達カスケードを開始します。 この活性化には、アダプタータンパク質の募集と、最終的に免疫応答に関与する遺伝子の発現につながるNF-κBなどの転写因子の活性化が含まれます .

類似化合物の比較

This compoundは、複数のトール様受容体を同時に活性化できるという点で、ユニークです。類似化合物には、次のようなものがあります。

This compoundは、複数のトール様受容体を同時に活性化できるという能力により、研究と治療の両方の用途において貴重なツールとなっています。

類似化合物との比較

CU-CPT17e is unique in its ability to simultaneously activate multiple toll-like receptors. Similar compounds include:

This compound stands out due to its ability to activate multiple toll-like receptors simultaneously, making it a valuable tool in both research and therapeutic applications.

生物活性

CU-CPT17e, also referred to as compound 17e, is a small molecule identified as a multi-Toll-like receptor (TLR) agonist, specifically activating TLRs 3, 8, and 9. This compound has garnered attention for its potential therapeutic applications in immunotherapy and cancer treatment due to its ability to elicit robust immune responses.

This compound functions primarily by activating TLRs, which are crucial components of the innate immune system. Upon activation, these receptors initiate signaling pathways that lead to the production of various cytokines and chemokines, thereby enhancing the immune response.

  • TLR Activation : this compound activates TLR3, TLR8, and TLR9, leading to the induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in human monocyte THP-1 cells .
  • Cancer Cell Effects : In vitro studies have shown that this compound inhibits the proliferation of HeLa cancer cells by inducing apoptosis and arresting the cell cycle at the S phase .

Cytokine Production

The activation of TLRs by this compound results in a diverse cytokine profile. The following table summarizes key cytokines produced upon treatment with this compound:

Cytokine Function Induced by this compound
TNF-αPro-inflammatoryYes
IL-6Mediates inflammation and immune responseYes
IL-12Promotes Th1 cell differentiationYes
IFN-γActivates macrophages and enhances antigen presentationYes

Case Studies

  • Immunomodulatory Effects : Zhang et al. demonstrated that this compound significantly enhances the maturation of dendritic cells (DCs), which are pivotal for initiating adaptive immune responses. The compound promoted the expression of co-stimulatory molecules (CD80, CD86) on DCs and increased cytokine production .
  • Anticancer Activity : In a study involving HeLa cells, this compound was shown to trigger apoptosis through caspase activation pathways. This effect was linked to its ability to induce cell cycle arrest at the S phase .
  • Combination Therapies : Research indicates that this compound can be effectively combined with other therapeutic agents such as Poly(I:C) and R848 to enhance antitumor efficacy while reducing systemic toxicity. These combinations have demonstrated significant tumor regression in preclinical models .

Structural Insights

Recent studies have provided insights into the structural basis for this compound's activity. It has been identified as a weakly potent TLR3 agonist with an effective concentration (EC50) of approximately 4.8 µM . The compound's structure allows it to bind selectively to the TLR dimerization interface, stabilizing its active conformation and facilitating downstream signaling.

特性

IUPAC Name

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTNFHWDTHQECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118086
Record name Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109805-75-4
Record name Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CU-CPT17e
Reactant of Route 2
Reactant of Route 2
CU-CPT17e
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
CU-CPT17e
Reactant of Route 4
Reactant of Route 4
CU-CPT17e
Reactant of Route 5
Reactant of Route 5
CU-CPT17e
Reactant of Route 6
Reactant of Route 6
CU-CPT17e

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。